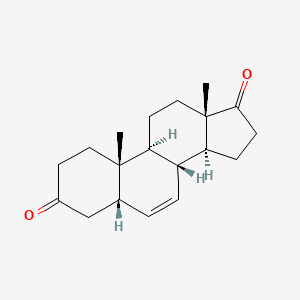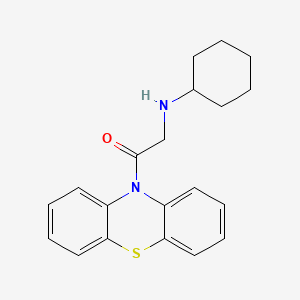
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of cyclohexanone with 2-aminobenzenethiol under specific conditions. One common method includes the use of potassium iodide and (benzylsulfonyl)benzene as catalysts. The reaction is carried out in a sealed tube purged with oxygen and stirred at 140°C for 24 hours. The product is then purified by column chromatography on neutral aluminum oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenothiazine ring.
科学的研究の応用
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
4-(10H-Phenothiazin-10-yl)aniline: This compound shares the phenothiazine core but differs in the substituent groups attached to the ring.
4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide: Another phenothiazine derivative with distinct functional groups and biological activities.
Uniqueness
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is unique due to the presence of the cyclohexylamino group, which imparts specific chemical and biological properties
特性
分子式 |
C20H22N2OS |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
2-(cyclohexylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H22N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h4-7,10-13,15,21H,1-3,8-9,14H2 |
InChIキー |
WYFLXQSLHNEEOA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


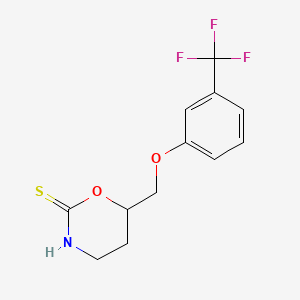
![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)
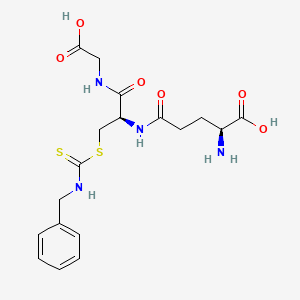
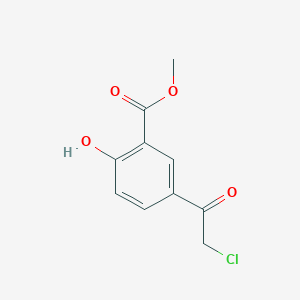
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)


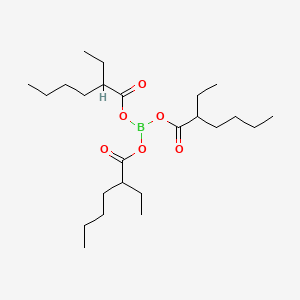
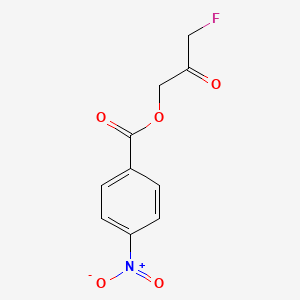
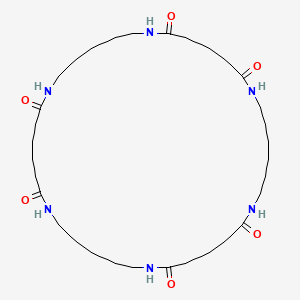
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
